molecular formula C21H21N5O B11299628 2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one CAS No. 777866-99-6

2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11299628
CAS No.: 777866-99-6
M. Wt: 359.4 g/mol
InChI Key: YLJSHUSEFTUBCI-UHFFFAOYSA-N
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Description

2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine ring system substituted with benzylamino, methyl, and methylphenyl groups

Preparation Methods

The synthesis of 2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method for preparing this compound is through the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. The synthetic route typically includes the following steps :

    Formation of Pyrimidinylguanidines: The synthesis begins with the preparation of key intermediates, such as pyrimidinylguanidines.

    Introduction of Substituents: Substituents are introduced into positions 2 and 7 of the pyrimido[1,2-a][1,3,5]triazine ring via complementary approaches.

    Triazine Ring Closure: The regioselective introduction of various substituents into position 4 is achieved through triazine ring closure with corresponding aldehydes.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the triazine ring. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications :

    Medicinal Chemistry: This compound has been explored for its potential as an anticancer agent. Its unique structure allows for interactions with specific molecular targets, making it a candidate for drug development.

    Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It has been studied for its interactions with biological molecules, including enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

777866-99-6

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-benzylimino-8-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N5O/c1-14-8-10-17(11-9-14)19-24-20(22-13-16-6-4-3-5-7-16)25-21-23-15(2)12-18(27)26(19)21/h3-12,19H,13H2,1-2H3,(H2,22,23,24,25)

InChI Key

YLJSHUSEFTUBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NC(=NCC3=CC=CC=C3)NC4=NC(=CC(=O)N24)C

solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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